2-Bromo-5-methoxybenzamide
Overview
Description
2-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxybenzamide typically involves the bromination of 5-methoxybenzamide. One common method includes the reaction of 5-methoxybenzamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and to ensure the selective substitution at the second position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can undergo reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzamides
- Benzaldehydes
- Benzylamines
Scientific Research Applications
2-Bromo-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-5-methoxyaniline
Comparison: 2-Bromo-5-methoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, 2-Bromo-5-methoxybenzoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 2-Bromo-5-methoxybenzaldehyde contains an aldehyde group, which is more reactive towards nucleophiles .
Biological Activity
2-Bromo-5-methoxybenzamide is an organic compound characterized by a bromine atom at the 2-position and a methoxy group at the 5-position of the benzamide structure. This compound has garnered attention in medicinal chemistry due to its unique structural attributes and significant biological activities, particularly in enzyme inhibition and potential anti-cancer effects.
- Molecular Formula : C₁₃H₁₂BrN₁O₂
- Molecular Weight : 296.15 g/mol
- Structure : The presence of the bromine atom and methoxy group contributes to its chemical reactivity and biological properties, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition is crucial in pathways associated with cancer cell proliferation.
- Receptor Modulation : It may also interact with receptors, modulating their signaling pathways, which can lead to altered cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various studies:
- Antitumor Activity : It has shown potential as an anti-cancer agent by interfering with the mitotic machinery in cancer cells. For instance, studies have demonstrated its effectiveness against human tumor cell lines such as HeLa and MCF7, where it disrupts microtubule dynamics leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Enzyme Interaction Studies : Molecular docking studies suggest that this compound can effectively bind to target enzymes, which is essential for understanding its therapeutic potential. Its structural components facilitate interactions that are critical for enzyme inhibition.
Case Study 1: Antitumor Efficacy
A study focused on compounds similar to this compound revealed that derivatives with bromine substitutions exhibited potent cytotoxicity against various cancer cell lines. Specifically, compounds that retained the methoxy group demonstrated enhanced activity against MCF7 cells, indicating a strong correlation between structural modifications and biological efficacy .
Case Study 2: Enzyme Inhibition Mechanism
In another investigation, the enzyme inhibitory properties of this compound were assessed using in vitro assays. The compound was found to inhibit tubulin polymerization at micromolar concentrations, confirming its role as a tubulin-targeting agent. This inhibition was linked to significant antiproliferative effects in treated cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | HeLa | <0.1 | Microtubule disruption |
Study B | MCF7 | <0.05 | Cell cycle arrest (G2/M phase) |
Study C | HT-29 | <0.3 | Enzyme inhibition (tubulin) |
Properties
IUPAC Name |
2-bromo-5-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKLJYDFPAPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.